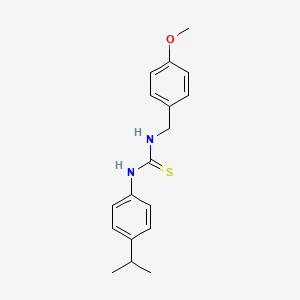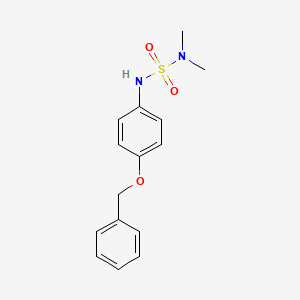
AR antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR antagonist 3 is a potent and selective androgen receptor antagonist. It has shown significant efficacy in inhibiting tumor growth, particularly in prostate cancer, by blocking the androgen receptor, which is crucial for the growth and survival of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its activity. One common synthetic route involves the use of carboxamide structures, which are prepared through a series of reactions including coupling, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
AR antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to introduce specific functional groups or to modify existing ones.
Substitution: Commonly used to replace specific atoms or groups within the molecule to enhance its activity or selectivity
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance its binding affinity and selectivity for the androgen receptor .
Scientific Research Applications
AR antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of androgen receptor antagonists.
Biology: Investigated for its role in modulating androgen receptor signaling pathways.
Medicine: Primarily used in the treatment of prostate cancer by inhibiting the growth of cancer cells.
Industry: Potential applications in the development of new therapeutic agents for androgen-dependent conditions
Mechanism of Action
AR antagonist 3 exerts its effects by binding to the androgen receptor, thereby preventing androgens like testosterone and dihydrotestosterone from activating the receptor. This blockade inhibits the transcription of androgen-responsive genes, leading to reduced growth and survival of androgen-dependent cells, particularly in prostate cancer .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: A widely used nonsteroidal androgen receptor antagonist.
Enzalutamide: A second-generation androgen receptor antagonist with improved efficacy.
Apalutamide: Another second-generation antagonist with a similar mechanism of action
Uniqueness
AR antagonist 3 is unique due to its high selectivity and potency in inhibiting the androgen receptor. It has shown effective inhibition of tumor growth in preclinical studies, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWYFBNDLFQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
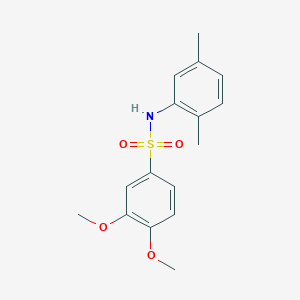
![2-{[(3-chloroanilino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)
![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)
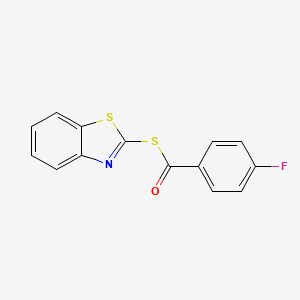

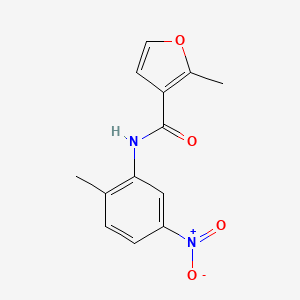
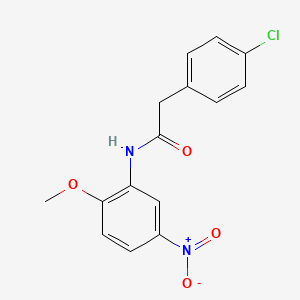
![[3-(4-Fluorophenyl)-4-oxochromen-7-yl] acetate](/img/structure/B5837440.png)

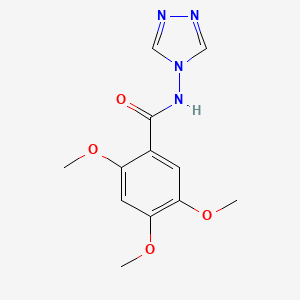
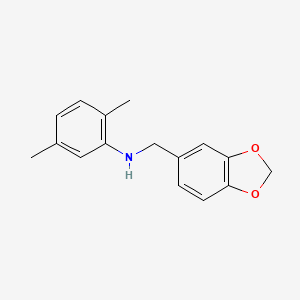
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
